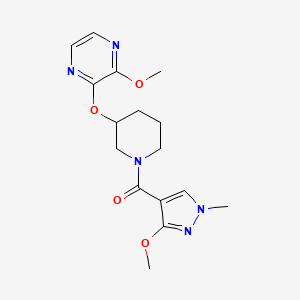
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described structurally as follows:
This formula indicates a complex arrangement of pyrazole and piperidine moieties, which are known for their diverse biological activities.
Research suggests that pyrazole derivatives often exert their effects through inhibition of specific kinases and receptors involved in cancer progression and inflammation. Notably, compounds similar to this one have been shown to inhibit the activity of the MET kinase , a critical player in tumor growth and metastasis .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against BRAF(V600E) and EGFR mutations, which are common in various cancers . The mechanism involves disrupting signaling pathways that promote cell proliferation and survival.
Table 1: Summary of Antitumor Activities
| Compound Type | Target | Activity |
|---|---|---|
| Pyrazole Derivatives | BRAF(V600E) | Inhibition |
| Pyrazole Analogues | EGFR | Inhibition |
| Other Pyrazoles | MET Kinase | Inhibition |
Anti-inflammatory Effects
In addition to antitumor properties, pyrazole derivatives are also noted for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .
Case Study: Anti-inflammatory Activity
A study evaluated the effects of a related pyrazole compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in NO production, suggesting that this class of compounds could be developed into effective anti-inflammatory agents.
Pharmacokinetics and Toxicology
Preclinical studies on pharmacokinetics indicate that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are still required to evaluate its safety profile fully.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | TBD |
| Metabolism | Hepatic |
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-20-10-12(13(19-20)23-2)16(22)21-8-4-5-11(9-21)25-15-14(24-3)17-6-7-18-15/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCZOBUESJAAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














